molecular formula C18H26O5 B1681218 Taleranol CAS No. 42422-68-4

Taleranol

Cat. No. B1681218
CAS RN: 42422-68-4
M. Wt: 322.4 g/mol
InChI Key: DWTTZBARDOXEAM-JSGCOSHPSA-N
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Description

Taleranol, also known as P-1560 or Teranol, is a synthetic, nonsteroidal estrogen of the resorcylic acid lactone group . It is related to mycoestrogens found in Fusarium spp . It is the β epimer of zeranol (α-zearalanol) and is a major metabolite of zeranol but with less biological activity .


Synthesis Analysis

The resorcylic acid lactones zearalenone, α-zearalenol, β-zearalenol, α-zearalanol (zeranol), β-zearalanol (taleranol), and zearalanone were converted to their glucuronides on a preparative scale in good yields . Reactions were conducted with bovine uridine 5′-diphosphoglucuronyl transferase (UDPGT) as catalyst and uridine 5′-diphosphoglucuronic acid (UDPGA) as cofactor .


Molecular Structure Analysis

Taleranol has a molecular formula of C18H26O5 . Its average mass is 322.396 Da and its monoisotopic mass is 322.178009 Da .


Physical And Chemical Properties Analysis

Taleranol has a density of 1.2±0.1 g/cm3, a boiling point of 576.0±50.0 °C at 760 mmHg, and a flash point of 207.9±23.6 °C . It has 5 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Natural Presence in Animals

  • Natural Occurrence in Animals : Taleranol, along with its epimer zeranol, has been detected in the urine of pasture-fed animals. This occurrence is attributed to Fusarium species in pastures, but it's unclear if these compounds are directly produced by Fusarium or are metabolites of zearalenone in the animals (Erasmuson, Scahill, & West, 1994).

Distribution in Animal Tissues

  • Distribution in Bovine Tissues : Taleranol has been studied for its distribution in bovine tissues. It's a major metabolite in bovines and efficiently eliminated, with the liver being the main organ of deposition (Chichila, Silvestre, Covey, & Henion, 1988).

Method Development for Detection

  • Analytical Method Development : A method was developed for screening and confirming taleranol in biological samples, distinguishing illegal use of zeranol from consumption of food contaminated with Fusarium toxins. This method proved useful for quantitative analysis (Blokland, Sterk, Stephany, Launay, Kennedy, & Ginkel, 2006).
  • LC-MS/MS Analysis : A confirmatory analytical procedure was developed for determining taleranol and other resorcylic acid lactones in urine samples. This method was validated according to European Commission Decision 2002/657/EC (Dusi, Bozzoni, Assini, Tognoli, Gasparini, & Ferretti, 2009).

Prevalence and Control

Metabolism and Excretion

  • Metabolism in Animals : Taleranol, along with zeranol and zearalanone, undergoes glucurono- and sulfoconjugation in rat and pig livers. This study provides biochemical evidence of these processes in these species (Bories, Perdu-Durand, Sutra, & Tulliez, 1991).

properties

IUPAC Name

(4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTTZBARDOXEAM-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022532
Record name Taleranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taleranol

CAS RN

42422-68-4
Record name β-Zearalanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42422-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taleranol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042422684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taleranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TALERANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUN219N434
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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